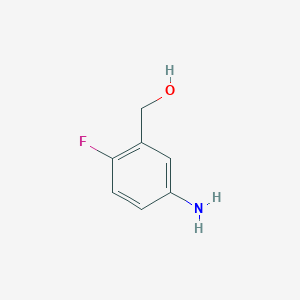

(5-Amino-2-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVPTQRFNRBXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372214 | |

| Record name | (5-amino-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84832-00-8 | |

| Record name | (5-amino-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-amino-2-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Amino-2-fluorophenyl)methanol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (5-Amino-2-fluorophenyl)methanol, a valuable building block for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a substituted aromatic alcohol with the chemical formula C₇H₈FNO. Its structure features a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and a hydroxymethyl group (-CH₂OH).

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 84832-00-8 | [1] |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Melting Point | 99-100 °C | |

| Appearance | Off-white to gray to yellow to brown solid | |

| SMILES | C1=CC(=C(C=C1N)CO)F | [2] |

| InChI | InChI=1S/C7H8FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2 | [2] |

| InChIKey | NBVPTQRFNRBXGB-UHFFFAOYSA-N | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| XlogP | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 46.2 Ų | PubChem |

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 2-fluoro-5-nitrobenzaldehyde. The first step is the reduction of the aldehyde to a benzyl alcohol, followed by the reduction of the nitro group to an amine.

Synthesis Workflow

References

(5-Amino-2-fluorophenyl)methanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Amino-2-fluorophenyl)methanol, a key building block in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and a plausible synthetic pathway with experimental protocols for its precursor. Furthermore, it explores its application as an intermediate in the synthesis of targeted therapeutics, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identifiers and Physicochemical Properties

This compound is a substituted benzyl alcohol derivative that serves as a versatile intermediate in organic synthesis. Its structural and physical characteristics are summarized in the tables below.

| Identifier | Value |

| CAS Number | 84832-00-8[1] |

| Molecular Formula | C₇H₈FNO[1] |

| Molecular Weight | 141.14 g/mol [1] |

| SMILES | C1=CC(=C(C=C1N)CO)F |

| InChI | InChI=1S/C7H8FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2 |

| InChIKey | NBVPTQRFNRBXGB-UHFFFAOYSA-N |

| Property | Value |

| Appearance | White to off-white crystalline solid or viscous liquid[2] |

| Melting Point | 99-100 °C |

| Solubility | Exhibits moderate solubility in common organic solvents and limited solubility in water.[2] Soluble in alcohol, ether, and benzene; partially soluble in water.[1][3][4] |

| pKa | 14.82 ± 0.10 (Predicted)[4][5] |

| Storage | 2-8°C, sensitive to air and light[1][4] |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-fluoro-5-nitrobenzaldehyde. The first step is the reduction of the aldehyde to the corresponding benzyl alcohol, followed by the reduction of the nitro group to the amine.

Logical Workflow for the Synthesis of this compound

Step 1: Synthesis of 2-Fluoro-5-nitrobenzyl alcohol

This protocol details the reduction of 2-fluoro-5-nitrobenzaldehyde to 2-fluoro-5-nitrobenzyl alcohol.

Experimental Protocol:

-

To a solution of 2-fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol) in methanol (10 mL), add sodium borohydride (182 mg, 4.82 mmol).[6]

-

Stir the reaction mixture at 0 °C for 3 hours.[6]

-

Upon completion of the reaction, acidify the mixture to pH 4 with 1 M hydrochloric acid and then concentrate the solution.[6]

-

Add 50 mL of water and extract the product with ether.[6]

-

Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to yield the target compound.[6]

Expected Yield: 99% (1007 mg) as a light yellow solid.[6]

Characterization Data for 2-Fluoro-5-nitrobenzyl alcohol:

| Data Type | Values |

| Melting Point | 62-64 °C[6] |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.43 (dd, J = 6.2, 2.9 Hz, 1H), 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H), 7.20 (dd, J = 9.0, 9.0 Hz, 1H), 4.85 (d, J = 3.6 Hz, 2H), 2.12 (s, 1H)[6] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 125.0 (d, J = 10.0 Hz), 124.7 (d, J = 6.9 Hz), 116.2 (d, J = 23.6 Hz), 58.2 (CH₂)[6] |

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of 2-fluoro-5-nitrobenzyl alcohol. A common and effective method for this transformation is catalytic hydrogenation.

General Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2-fluoro-5-nitrobenzyl alcohol in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography or recrystallization.

Spectroscopic Data Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the alcohol proton, and the amine protons. The aromatic region will be complex due to the fluorine-proton and proton-proton coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven unique carbon signals corresponding to the molecular structure. The carbon attached to the fluorine atom will show a characteristic large coupling constant.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3550 (broad) |

| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-O Stretch (Alcohol) | 1050-1260 |

| C-N Stretch (Amine) | 1020-1250 |

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be further functionalized, makes it a versatile intermediate.

Intermediate in the Synthesis of FGFR Inhibitors

One of the notable applications of this compound and its analogs is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is implicated in the development and progression of several cancers.[7][8][9][10] Therefore, small molecule inhibitors of FGFRs are a significant area of cancer drug discovery. The aminobenzyl alcohol moiety can serve as a key scaffold that is elaborated to generate potent and selective FGFR inhibitors.

Illustrative Synthetic Workflow in Drug Development

The following diagram illustrates a generalized workflow where an aminobenzyl alcohol intermediate is utilized in the synthesis of a more complex, biologically active molecule, such as an FGFR inhibitor.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. It is also reported to be air and light sensitive.[1][4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development, particularly in the synthesis of targeted cancer therapeutics like FGFR inhibitors. This technical guide provides essential information on its properties, synthesis, and applications, serving as a foundational resource for researchers in medicinal and organic chemistry.

References

- 1. 4-Aminobenzyl alcohol | 623-04-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]

- 7. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Amino-2-fluorophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2-fluorophenyl)methanol is a key chemical intermediate increasingly utilized in the synthesis of complex bioactive molecules, particularly in the realm of targeted therapeutics. Its unique structural combination of a fluorinated phenyl ring, an amino group, and a primary alcohol makes it a valuable building block for creating compounds with desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the application of this compound in the drug discovery workflow, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound, also known as 3-hydroxymethyl-4-fluoroaniline, is a functionalized aromatic compound. The presence of the fluorine atom can significantly influence the metabolic stability and binding affinity of derivative compounds, a feature highly sought after in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₈FNO | |

| Molecular Weight | 141.14 g/mol | |

| CAS Number | 84832-00-8 | [1] |

| Appearance | Brown solid | |

| Melting Point | Not explicitly specified for the synthesized product in the protocol. | |

| Solubility | Soluble in organic solvents such as ethyl acetate and methanol. |

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. The following data has been reported for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3568, 3410 | N-H stretching (amino group) | [1] |

| 2930 | C-H stretching (aromatic and aliphatic) | [1] |

| 1628, 1512, 1439 | C=C stretching (aromatic ring) | [1] |

| 1358 | C-N stretching | [1] |

| 1036 | C-O stretching (primary alcohol) | [1] |

| 874, 818, 737 | C-H bending (out-of-plane) | [1] |

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum gives insight into the hydrogen environments within the molecule. The spectrum was recorded in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.26 | Broad singlet | 2H | -NH₂ (Amino protons) | [1] |

| 6.84 | Triplet (J=9.2 Hz) | 1H | Aromatic proton | [1] |

| 6.75-6.69 | Multiplet | 1H | Aromatic proton | [1] |

| 6.61-6.50 | Multiplet | 1H | Aromatic proton | [1] |

| 4.67 | Singlet | 2H | -CH₂OH (Methylene protons) | [1] |

Experimental Protocols: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound.

Reaction Scheme:

A common synthetic route involves the reduction of a nitro group to an amine.

Materials:

-

(5-nitro-2-fluorophenyl)methanol

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Procedure:

-

A solution of (5-nitro-2-fluorophenyl)methanol (assuming a starting amount, e.g., 2.0 g, 11.7 mmol) in methanol (40 mL) is prepared in a suitable reaction vessel.

-

To this solution, palladium on carbon (e.g., 10 wt. %, 0.2 g) is added as a catalyst.

-

The reaction mixture is then subjected to a hydrogen atmosphere (e.g., via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The celite pad is washed with additional methanol to ensure complete recovery of the product.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting residue is redissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated by rotary evaporator.

-

This procedure affords the crude product as a brown solid. Further purification, if necessary, can be achieved by recrystallization or column chromatography. In one report, this method yielded 1.51 g (10.7 mmol) of 5-amino-2-fluorobenzyl alcohol, representing a 90% yield.[1]

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a valuable starting material in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general workflow for kinase inhibitor discovery often involves the iterative synthesis and testing of small molecules that can specifically block the activity of a target kinase.

The following diagram illustrates a generalized workflow for the discovery of kinase inhibitors, where a building block like this compound would be utilized in the "Lead Optimization" phase.

References

Spectroscopic Profile of (5-Amino-2-fluorophenyl)methanol: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Currently, experimentally derived ¹H NMR, ¹³C NMR, and IR spectra for (5-Amino-2-fluorophenyl)methanol are not publicly documented. However, computational predictions can offer valuable insights into the expected spectral characteristics of the molecule.

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. The predicted monoisotopic mass of this compound is 141.05899 Da. Predicted mass-to-charge ratios (m/z) for various adducts are presented in Table 1.[2]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 142.06627 |

| [M+Na]⁺ | 164.04821 |

| [M-H]⁻ | 140.05171 |

| [M+NH₄]⁺ | 159.09281 |

| [M+K]⁺ | 180.02215 |

| [M]⁺ | 141.05844 |

| Table 1: Predicted Mass Spectrometry Data for this compound. Data is computationally predicted and may differ from experimental values.[2] |

Experimental Protocols

For researchers synthesizing or utilizing this compound, the following general protocols for spectroscopic analysis can be employed for structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g., -OH and -NH₂). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Expected Signals:

-

Aromatic Protons: Signals for the three protons on the phenyl ring are expected in the aromatic region (typically δ 6.0-8.0 ppm). The coupling patterns (e.g., doublets, triplets, or doublet of doublets) will be influenced by the positions of the amino, fluoro, and methanol substituents.

-

Methylene Protons (-CH₂OH): A singlet or a multiplet (if coupled to the hydroxyl proton) is anticipated for the benzylic protons, likely in the δ 4.0-5.0 ppm range.

-

Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature.

-

Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons is also expected, with a variable chemical shift.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

-

Expected Signals:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine atom will likely exhibit a large one-bond C-F coupling constant.

-

Methylene Carbon (-CH₂OH): A signal for the benzylic carbon is expected in the δ 60-70 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄). For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Characteristic Absorptions:

-

O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.[3]

-

N-H Stretch (Amine): Two medium-intensity sharp peaks are expected in the 3300-3500 cm⁻¹ region for the primary amine.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Alcohol): A strong band in the 1000-1260 cm⁻¹ range.[3]

-

C-N Stretch (Amine): An absorption in the 1250-1335 cm⁻¹ region.

-

C-F Stretch: A strong band typically observed in the 1000-1400 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

-

Expected Results:

-

The molecular ion peak should correspond to the calculated molecular weight of this compound.

-

Fragmentation patterns can provide structural information. Common fragmentation pathways for benzyl alcohols include the loss of water or the hydroxyl group.

-

Workflow and Logical Relationships

The characterization of this compound follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses to confirm its identity and purity.

Conclusion

While experimental spectroscopic data for this compound is not widely available, this guide provides a framework for its characterization. The predicted mass spectrometry data serves as a preliminary reference, and the detailed experimental protocols for NMR, IR, and MS offer a clear path for researchers to obtain comprehensive and definitive spectroscopic profiles of this compound. The application of these standard techniques is crucial for ensuring the structural integrity and purity of this compound in any research or development endeavor.

References

Analysis of (5-Amino-2-fluorophenyl)methanol: A Technical Guide to its ¹H and ¹³C NMR Spectra

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Amino-2-fluorophenyl)methanol. Due to the current unavailability of experimentally derived spectral data in public databases, this document focuses on predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous compounds. It outlines the expected chemical shifts, multiplicities, and coupling constants for the protons and carbons in the molecule. Furthermore, this guide presents standardized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra, intended to aid researchers in the experimental verification of the predicted data.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its synthesis and characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this molecule, offering a baseline for researchers working with this and structurally related compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons, as well as typical values for benzylic alcohols.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.8 - 7.0 | dd | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 4-5 |

| H4 | 6.6 - 6.8 | ddd | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F) ≈ 8-10 |

| H6 | 6.9 - 7.1 | dd | J(H6-H4) ≈ 2-3, J(H6-F) ≈ 1-2 |

| -CH₂- | 4.5 - 4.7 | s | - |

| -OH | Variable (typically 1.5 - 3.0) | br s | - |

| -NH₂ | Variable (typically 3.5 - 4.5) | br s | - |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The solvent used can significantly influence the chemical shifts of exchangeable protons (-OH, -NH₂).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 125 - 130 (d, J(C1-F) ≈ 15-20 Hz) |

| C2 | 155 - 160 (d, J(C2-F) ≈ 240-250 Hz) |

| C3 | 115 - 120 (d, J(C3-F) ≈ 20-25 Hz) |

| C4 | 115 - 120 (d, J(C4-F) ≈ 5-10 Hz) |

| C5 | 145 - 150 |

| C6 | 110 - 115 |

| -CH₂OH | 60 - 65 |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The carbon attached to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), and other carbons will show smaller couplings.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedures are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solution for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 or 500 MHz).

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is typically adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

-

Temperature: Experiments are typically run at room temperature (298 K).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons which have longer relaxation times.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Temperature: Experiments are usually performed at room temperature (298 K).

Visualization of Molecular Structure and Analysis Workflow

The following diagrams illustrate the molecular structure and a general workflow for NMR spectral analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR spectral analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound. The predicted data serves as a valuable reference for researchers in the process of synthesizing and characterizing this compound. The detailed experimental protocols offer a standardized approach to obtaining high-resolution NMR data, which is crucial for accurate structural verification. Future experimental work is necessary to confirm and refine the predicted spectral parameters presented in this guide.

Mass spectrometry fragmentation of (5-Amino-2-fluorophenyl)methanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (5-Amino-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of this compound (C7H8FNO, Molecular Weight: 141.14 g/mol ).[1] Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of mass spectrometry and fragmentation patterns observed in structurally related molecules, including aromatic amines, benzyl alcohols, and fluorinated compounds. This guide offers a predictive overview of the fragmentation behavior, detailed experimental protocols for analysis, and visualizations of the proposed fragmentation pathways to support researchers in compound identification and characterization.

Introduction

This compound is an aromatic amino alcohol with potential applications in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and metabolic studies. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, offering insights into the molecular weight and structure of a compound. The fragmentation pattern of a molecule is unique and serves as a chemical fingerprint.

This guide will explore the predicted fragmentation of this compound under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Mass Spectrometry Data

While experimental fragmentation data for this compound is not widely published, predicted data for its adducts are available.[2]

| Adduct | Predicted m/z |

| [M+H]+ | 142.06627 |

| [M+Na]+ | 164.04821 |

| [M-H]- | 140.05171 |

| [M+NH4]+ | 159.09281 |

| [M+K]+ | 180.02215 |

| [M+H-H2O]+ | 124.05625 |

| [M]+ | 141.05844 |

| Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[2] |

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by its three key functional groups: the primary amine, the benzyl alcohol, and the fluorine substituent on the aromatic ring.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is expected to form a radical cation (M•+), which then undergoes fragmentation. The fragmentation pathways are likely to be initiated by the functional groups.

-

Alpha-Cleavage: A common fragmentation for both amines and alcohols is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom.[3][4][5] For this compound, this would involve cleavage of the bond between the aromatic ring and the methanol group.

-

Loss of Water: Alcohols readily lose a molecule of water (H₂O), corresponding to a loss of 18 Da.[3][5] This is a very common fragmentation pathway.[5]

-

Loss of Hydroxymethyl Radical: The loss of the •CH₂OH radical (31 Da) is another plausible fragmentation.

-

Aromatic Ring Fragmentation: The stable aromatic ring is less likely to fragment but can undergo characteristic losses, such as the loss of HCN from the amine group.

The electron-withdrawing nature of the fluorine atom can influence the site of ionization and subsequent fragmentation, potentially favoring charge localization on the oxygen or nitrogen atoms.[6]

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS/MS, the protonated molecule [M+H]⁺ is the precursor ion. Fragmentation is induced by collision-induced dissociation (CID).

-

Loss of Water: Similar to EI, the loss of a neutral water molecule from the protonated molecule is a highly probable fragmentation pathway, leading to a stable carbocation.[7][8][9]

-

Loss of Ammonia: The loss of a neutral ammonia molecule (NH₃), a loss of 17 Da, is also possible from the protonated amine.[8][9]

-

Combined Losses: Sequential losses, such as the loss of water followed by the loss of carbon monoxide (CO), are common for protonated amino acids and related structures.[8][9]

The presence of fluorine is expected to influence the proton affinity of the molecule, which can affect the ESI process.[6]

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| EI | 141 | 123 | H₂O |

| EI | 141 | 110 | •CH₂OH |

| EI | 141 | 140 | H• |

| ESI (+) | 142 | 124 | H₂O |

| ESI (+) | 142 | 125 | NH₃ |

| ESI (+) | 124 | 96 | CO |

| Table 2: Summary of predicted major fragment ions. |

Experimental Protocols

The following are general protocols for the analysis of this compound using mass spectrometry. Instrument parameters should be optimized for the specific instrument and desired outcome.

Sample Preparation

-

Dissolution: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent (e.g., 1 mL of methanol, acetonitrile, or a mixture with water).

-

Dilution: For ESI-MS, dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent. For direct infusion, a concentration of 1-5 µg/mL is often sufficient.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient could be 5-95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Positive ESI):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (can be varied to induce fragmentation).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 50-500.

-

For MS/MS: Select the precursor ion (e.g., m/z 142) and apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Derivatization: this compound may require derivatization (e.g., silylation) to increase its volatility for GC analysis.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

Mass Spectrometry Conditions (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-500.

-

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. The proposed fragmentation pathways are based on the established behavior of related chemical moieties. The primary fragmentation routes are anticipated to involve the loss of small neutral molecules such as water and ammonia, as well as alpha-cleavage adjacent to the amine and alcohol functional groups. The provided experimental protocols offer a starting point for the analysis of this compound. It is important to note that these are predicted pathways, and experimental verification is necessary for definitive structural confirmation. This document serves as a valuable resource for researchers and scientists in the fields of analytical chemistry and drug development, aiding in the identification and characterization of this compound and its analogues.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Data Presentation: Predicted FT-IR Peak Assignments

An In-depth Technical Guide to the FT-IR Spectrum of (5-Amino-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide presents a predictive analysis based on the characteristic absorption bands of its constituent functional groups, supported by data from analogous compounds such as aminophenols and fluorinated aromatic compounds.

The FT-IR spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the hydroxyl (-OH) group of the alcohol, the amino (-NH₂) group, the carbon-fluorine (C-F) bond, and the substituted benzene ring. The expected absorption bands, their corresponding vibrational modes, and typical intensity are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3400-3200 | O-H (Alcohol) | Stretching, H-bonded | Strong, Broad |

| 3500-3300 | N-H (Amine) | Asymmetric & Symmetric Stretching | Medium, Two Bands |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| 2950-2850 | C-H (Alkyl) | Asymmetric & Symmetric Stretching | Medium |

| 1620-1580 | N-H (Amine) | Scissoring (Bending) | Medium to Strong |

| 1600-1450 | C=C (Aromatic) | Ring Stretching | Medium to Strong |

| 1450-1350 | C-H (Alkyl) | Bending | Medium |

| 1350-1250 | C-O (Alcohol) | Stretching | Strong |

| 1330-1250 | C-N (Aromatic Amine) | Stretching | Strong |

| 1250-1000 | C-F (Aryl Fluoride) | Stretching | Strong |

| 900-675 | C-H (Aromatic) | Out-of-plane Bending | Strong |

Experimental Protocols

To obtain a high-quality FT-IR spectrum of this compound, a solid sampling technique is required. The following protocols are recommended.

Sample Preparation: KBr Pellet Method[1][2]

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR spectroscopy.[1]

-

Grinding : Using an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.[2]

-

Mixing : Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[2] The sample concentration in KBr should be between 0.2% and 1%.[3] Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly to ensure a homogenous distribution.

-

Pellet Pressing : Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[2]

-

Background Collection : A background spectrum should be collected using a blank KBr pellet to account for any atmospheric interference and instrumental background.[1]

Alternative Sample Preparation: Thin Solid Film Method[4]

This method is suitable if the compound is soluble in a volatile solvent.

-

Dissolution : Dissolve approximately 50 mg of this compound in a few drops of a suitable volatile solvent, such as methylene chloride or acetone.[4]

-

Film Formation : Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[4]

-

Spectrum Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, an additional drop of the solution can be added and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.[4]

Data Acquisition

-

Instrument Setup : The FT-IR spectrometer should be properly purged to minimize atmospheric water and carbon dioxide interference.

-

Measurement : Place the prepared sample (KBr pellet or thin film on a salt plate) in the spectrometer's sample compartment.

-

Spectral Range : Scan the sample, typically in the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Mandatory Visualization

Caption: Workflow for FT-IR analysis of a solid sample.

Interpretation of the Spectrum

The FT-IR spectrum provides a molecular "fingerprint" of the sample, allowing for the identification of its functional groups.[5][6]

-

O-H and N-H Stretching Region (3500-3200 cm⁻¹) : The presence of a broad band in this region is indicative of the O-H stretching of the alcohol group, likely involved in hydrogen bonding. Overlapping this, two sharper bands are expected for the asymmetric and symmetric N-H stretching of the primary amine group.

-

C-H Stretching Region (3100-2850 cm⁻¹) : Weaker absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching. Bands just below 3000 cm⁻¹ arise from the C-H stretching of the methylene group in the methanol substituent.

-

Fingerprint Region (below 1600 cm⁻¹) : This region contains a wealth of information.

-

The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹.

-

Aromatic C=C ring stretching vibrations will appear as a series of bands between 1600 and 1450 cm⁻¹.

-

Strong absorptions corresponding to the C-O stretching of the primary alcohol and the C-N stretching of the aromatic amine are anticipated in the 1350-1250 cm⁻¹ range.

-

A prominent and strong band due to the C-F stretching vibration is expected between 1250 and 1000 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

-

Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane C-H bending of the substituted aromatic ring, which can provide information about the substitution pattern.

-

By carefully analyzing the positions, shapes, and intensities of the absorption bands in the FT-IR spectrum, researchers can confirm the presence of the key functional groups in this compound and verify the compound's identity.

References

Potential Biological Activities of (5-Amino-2-fluorophenyl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2-fluorophenyl)methanol serves as a versatile scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of novel derivatives. While direct experimental data on the biological activities of its derivatives are limited in publicly available literature, the structural motifs present—a fluorinated phenyl ring and an amino-methanol group—suggest a strong potential for a range of pharmacological effects. This technical guide consolidates information on the observed biological activities of structurally analogous compounds to infer the potential therapeutic applications of this compound derivatives. This document provides a theoretical framework for initiating research and development programs focused on this chemical class, including detailed experimental protocols for assessing potential anticancer and antimicrobial activities and visual representations of key experimental workflows and potential signaling pathways.

Introduction

The strategic incorporation of fluorine into small molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The this compound core structure presents a unique combination of a fluorine-substituted aromatic ring and reactive amino and hydroxyl functionalities. These features make it an attractive starting point for the generation of diverse chemical libraries with potential therapeutic applications. This guide explores the plausible biological activities of its derivatives by examining published data on structurally related molecules, focusing on potential anticancer and antimicrobial properties.

Potential Biological Activities

Based on the analysis of structurally similar compounds, derivatives of this compound are postulated to exhibit two primary types of biological activity: anticancer and antimicrobial.

Potential Anticancer Activity

The presence of a fluorinated aminophenyl group is a common feature in various anticancer agents. Derivatives such as Schiff bases, amides, and heterocyclic compounds incorporating this moiety have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

The following table summarizes the in vitro anticancer activity of various fluorophenyl and aminophenyl derivatives, providing a benchmark for the potential potency of this compound analogs.

| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |

| Imidazolones | 4-(3-Furyl)-2-(4-fluorophenyl)-5-(N-phenyl)amido-imidazolone | HCT-116 | 10.58 | [1] |

| Imidazolones | 4-(3-Furyl)-2-(4-fluorophenyl)-5-(N-phenyl)amido-imidazolone | PC3 | 11.45 | [1] |

| Pyridazinones | 6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-((4-hydroxybenzylidene)amino)acetamido)pyridazin-3(2H)-one | - | Selectivity for MAO-B noted | [2] |

| 5-Fluorouracil Derivatives | (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate | BEL-7402 | More potent than 5-FU | [3] |

| Sesquiterpene Lactone Derivatives | SL14 (bearing a fluorophenyl-piperazine group) | JAK2 Kinase Assay | 0.0576 | [4] |

Note: The data presented is for structurally related compounds and not direct derivatives of this compound.

Potential Antimicrobial Activity

The incorporation of fluorine and an amino group into heterocyclic structures has been shown to be a successful strategy for developing potent antimicrobial agents. Derivatives such as pyrazoles, triazines, and other nitrogen-containing heterocycles have exhibited activity against a range of bacterial and fungal pathogens.

The following table presents the minimum inhibitory concentration (MIC) values for structurally related antimicrobial compounds, suggesting the potential for this compound derivatives in this therapeutic area.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Aurones | 6-Amino-2-(4-dimethylaminobenzylidene)-benzofuran-3-one | Bacillus subtilis | 0.78 | [5] |

| Aurones | 6-Amino-2-(4-dimethylaminobenzylidene)-benzofuran-3-one | Staphylococcus aureus | 3.12 | [5] |

| Piper betle Extracts | Methanol Extract | Vancomycin-resistant Enterococcus | 19 | [6][7] |

| Piper betle Extracts | Methanol Extract | MRSA | 156 | [6][7] |

Note: The data presented is for structurally related compounds and not direct derivatives of this compound.

Experimental Protocols

To facilitate the investigation of the potential biological activities of novel this compound derivatives, detailed protocols for standard in vitro assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[14]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (or other appropriate growth medium)[12]

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the wells of a microtiter plate containing broth.[12]

-

Inoculation: Add a standardized inoculum of the microorganism to each well.[13]

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[12]

-

MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.[14]

Visualizations

Experimental Workflows

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for MIC determination via broth microdilution.

Potential Signaling Pathway

Caption: A potential intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound derivatives is not yet prevalent in the scientific literature, the analysis of structurally similar compounds strongly suggests their potential as valuable leads in the development of novel anticancer and antimicrobial agents. The synthetic tractability of the core scaffold allows for the creation of diverse libraries of amides, Schiff bases, and heterocyclic derivatives. Future research should focus on the systematic synthesis and screening of these derivatives using the outlined experimental protocols. Further investigation into their mechanism of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.

References

- 1. japsonline.com [japsonline.com]

- 2. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]

- 5. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities [mdpi.com]

- 6. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. woah.org [woah.org]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to (5-Amino-2-fluorophenyl)methanol for Researchers and Drug Development Professionals

An examination of the commercial availability, synthesis, and potential applications of a valuable fluorinated building block in medicinal chemistry.

Introduction

(5-Amino-2-fluorophenyl)methanol, a fluorinated aromatic amine, is a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural features—a nucleophilic amino group, a reactive hydroxymethyl group, and a strategically placed fluorine atom—make it a versatile scaffold for the creation of novel therapeutic agents. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of this compound for researchers and scientists in the pharmaceutical and life sciences industries.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in research quantities, ranging from milligrams to several grams. Researchers can procure this compound from the suppliers listed below, among others. It is important to note that purity and available analytical data may vary between suppliers, and it is recommended to request a certificate of analysis for lot-specific information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | 84832-00-8 | C₇H₈FNO | 141.14 |

| Sigma-Aldrich | 84832-00-8 | C₇H₈FNO | 141.14 |

| BLD Pharm | 84832-00-8 | C₇H₈FNO | 141.14 |

| MySkinRecipes | 84832-00-8 | C₇H₈FNO | 141.14 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic reactions, purification, and formulation studies.

| Property | Value | Reference |

| Appearance | Off-white to gray to yellow to brown solid | [1] |

| Melting Point | 99-100 °C | [1] |

| Purity | 97.5-100% | [1] |

| Infrared Spectrum | Conforms to Structure | [1] |

| NMR | Conforms to Structure | [1] |

| Storage | 2-8°C | [1] |

Note: Specific values may vary by supplier and batch. Always refer to the supplier's certificate of analysis for the most accurate information.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-fluoro-5-nitrobenzaldehyde. The first step involves the reduction of the aldehyde to a benzyl alcohol, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of (2-Fluoro-5-nitrophenyl)methanol

-

Materials:

-

2-fluoro-5-nitrobenzaldehyde

-

Methanol

-

Sodium borohydride

-

1 M Hydrochloric acid

-

Ether

-

Magnesium sulfate

-

Water

-

-

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol) in methanol (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.182 g, 4.82 mmol) to the solution.

-

Stir the reaction mixture at 0 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 4 with 1 M hydrochloric acid.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Add 50 mL of water to the residue and extract the product with ether.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield (2-fluoro-5-nitrophenyl)methanol as a light yellow solid.

-

Step 2: Synthesis of this compound

-

Materials:

-

(2-Fluoro-5-nitrophenyl)methanol

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (or a hydrogen source like ammonium formate)

-

-

Procedure:

-

Dissolve (2-fluoro-5-nitrophenyl)methanol (1.0 g, 5.84 mmol) in methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the amino and hydroxyl groups provides two points for further chemical modification, allowing for the construction of diverse molecular scaffolds. The fluorine atom can enhance drug-like properties such as metabolic stability and binding affinity.

Role as a Scaffold in Kinase Inhibitors and GPCR Modulators

The aminophenylmethanol scaffold is found in various kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The amino group can act as a key hydrogen bond donor or as a site for the introduction of larger substituents to probe binding pockets. The hydroxymethyl group can be further functionalized or may itself participate in binding interactions. The strategic placement of the fluorine atom can influence the electronics of the aromatic ring and provide a point of interaction with the target protein.

Visualizing Synthetic and Logical Workflows

To illustrate the utility of this compound in a drug discovery context, the following diagrams, generated using the DOT language, depict a general synthetic pathway and a logical workflow for its application.

Caption: Synthetic pathway to this compound.

Caption: Logical workflow for utilizing the scaffold in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in medicinal chemistry. Its unique combination of functional groups and the presence of a fluorine atom make it an attractive starting material for the development of novel therapeutics. This guide provides researchers with the fundamental information needed to source, synthesize, and strategically employ this compound in their drug discovery programs. As the demand for more effective and safer drugs continues to grow, the utility of such fluorinated scaffolds in generating innovative clinical candidates is expected to increase.

References

An In-depth Technical Guide to the Material Safety of (5-Amino-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from publicly available safety data for (5-Amino-2-fluorophenyl)methanol and related chemical compounds. It is intended for informational purposes for researchers, scientists, and drug development professionals. This guide is not a substitute for a manufacturer-specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always refer to the official SDS provided by the supplier before handling this chemical.

Chemical Identification and Properties

This compound is a substituted aromatic alcohol. Its chemical identity and key physical and chemical properties, where available, are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 84832-00-8[1] |

| Molecular Formula | C₇H₈FNO[1] |

| Molecular Weight | 141.14 g/mol [1] |

| Synonyms | 3-Amino-6-fluorobenzyl alcohol |

Table 2: Physical and Chemical Properties Note: Experimental data for the target compound is limited. Properties of related compounds are provided for estimation.

| Property | Value | Notes |

| Appearance | Not explicitly found; likely a solid at room temperature. | Based on similar aromatic alcohols. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Miscible with water and organic solvents.[2] | Property of methanol, a related simple alcohol. |

| Flash Point | Not available | Likely combustible, similar to related compounds.[3] |

Hazard Identification and Toxicological Profile

GHS Hazard Statements (Anticipated): Based on structurally similar compounds and general chemical principles, the following GHS hazard statements may apply:

-

May cause damage to organs through prolonged or repeated exposure.

Table 3: Toxicological Data Summary Note: Data for methanol is provided as a reference for potential toxicity of the alcohol functional group.

| Parameter | Value | Species | Route | Source |

| LD50 (Oral) | 5628 - 13000 mg/kg | Rat | Oral | [5] |

| Minimal Lethal Dose (Oral) | 300 - 1000 mg/kg | Human | Oral | [6] |

| LC50 (Inhalation) | Not available | |||

| Dermal Toxicity | Absorbed through the skin, can cause systemic toxicity.[6] | Human | Dermal | [6] |

Potential Health Effects:

-

Eye Contact: May cause serious eye irritation or damage.[7]

-

Skin Contact: May cause skin irritation and can be absorbed through the skin, potentially leading to systemic toxicity.[6]

-

Inhalation: May cause respiratory tract irritation. Inhalation of vapors of related aromatic amino compounds has been shown to cause systemic effects, including methemoglobinemia and toxic encephalopathy.[8]

-

Ingestion: Harmful if swallowed. Ingestion of methanol can cause metabolic acidosis, blindness, and death.[9][10]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following are generalized methodologies for key toxicological studies that would be performed to establish a complete safety profile.

Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD 425):

-

Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal dies, the next animal is dosed at a lower fixed dose level.

-

LD50 Estimation: The LD50 is estimated using a maximum likelihood method based on the outcomes (survival or death) at different dose levels. This method minimizes the number of animals required to obtain a statistically significant result.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439):

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.

-

Application: The test chemical is applied topically to the skin model.

-

Incubation: The treated tissue is incubated for a defined period.

-

Viability Assessment: After incubation, the cell viability is measured by enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified by measuring the optical density.

-

Classification: A chemical is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically 50%) compared to the negative control.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[7]

-

Store in a locked-up area if possible.

First-Aid Measures:

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12][13] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[12][13] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[3][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][14] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]

-

Unsuitable Extinguishing Media: A solid water jet may be ineffective.[15]

-

Specific Hazards: Upon combustion, toxic and corrosive gases such as carbon oxides and nitrogen oxides may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Visualized Workflows and Relationships

The following diagrams illustrate key safety-related workflows.

Caption: General laboratory safe handling workflow for chemicals.

Caption: Basic workflow for responding to a chemical spill.

Caption: Logical relationship between exposure routes and potential health effects.

References

- 1. scbt.com [scbt.com]

- 2. cetinerengineering.com [cetinerengineering.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. METHANOL (PIM 335) [inchem.org]

- 6. gov.uk [gov.uk]

- 7. fishersci.com [fishersci.com]

- 8. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methanol: Systemic Agent | NIOSH | CDC [cdc.gov]

- 10. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. theory.labster.com [theory.labster.com]

Proper Storage and Stability of (5-Amino-2-fluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability testing protocols for (5-Amino-2-fluorophenyl)methanol. Given the absence of extensive publicly available stability data for this specific compound, this guide draws upon established principles of chemical stability, regulatory guidelines for pharmaceutical substances, and data for structurally related compounds. It is intended to equip researchers and drug development professionals with the necessary information to ensure the integrity and proper handling of this compound in a laboratory and development setting.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound and prevent degradation. Based on the general characteristics of aromatic amines and benzyl alcohol derivatives, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | Refrigeration minimizes the rate of potential degradation reactions. While some suppliers suggest room temperature storage for similar compounds, refrigeration provides a greater margin of safety against thermal decomposition. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Aromatic amines can be susceptible to oxidation.[2] Storing under an inert atmosphere minimizes contact with oxygen, thereby preventing oxidative degradation. |

| Light | Protect from light (e.g., amber vial) | Aromatic compounds, particularly those with amino groups, can be sensitive to light and undergo photodegradation.[3] |

| Container | Tightly sealed, chemically resistant container | Prevents contamination from atmospheric moisture and other environmental factors. The container material should be non-reactive (e.g., glass). |

Physicochemical Properties and Stability Profile

Potential Degradation Pathways:

-

Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of colored impurities and loss of potency.[2] The benzylic alcohol can also be oxidized to the corresponding aldehyde or carboxylic acid.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions in aromatic amines, leading to complex degradation products.[3]

-

Thermal Degradation: Elevated temperatures can promote various degradation reactions. The stability of fluorinated aromatic compounds can be high, but the other functional groups may be more labile.

-

Acid/Base Instability: The amino group can be protonated in acidic conditions, and the benzylic alcohol may undergo reactions under strong acidic or basic conditions.

A comprehensive understanding of the stability of this compound requires rigorous experimental testing.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines.[3] These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability and identify degradation pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | Degradation of the parent compound |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | Degradation of the parent compound |

| Oxidation | 3% H₂O₂ at room temperature | Formation of N-oxides, aldehydes, or carboxylic acids[2] |

| Thermal Stress | Solid-state at 60°C / 75% RH | Thermal decomposition products |